2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide
CAS No.: 1251566-04-7
Cat. No.: VC4879538
Molecular Formula: C20H17N5O3S2
Molecular Weight: 439.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251566-04-7 |
|---|---|
| Molecular Formula | C20H17N5O3S2 |
| Molecular Weight | 439.51 |
| IUPAC Name | 2-[[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C20H17N5O3S2/c21-19(27)12-5-1-2-6-13(12)22-16(26)11-29-20-25-24-17(28-20)9-10-18-23-14-7-3-4-8-15(14)30-18/h1-8H,9-11H2,(H2,21,27)(H,22,26) |
| Standard InChI Key | SAWDCFXLGPLNKI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 |
Introduction
Structural and Nomenclatural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide systematically describes its architecture:
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Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (C₃H₃NS) .
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1,3,4-Oxadiazole linkage: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1,3,4 .
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Thioacetamido bridge: A sulfur-containing acetamide group (-S-CH₂-CONH-) connecting the oxadiazole to the benzamide .
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Terminal benzamide: A benzene ring substituted with a carboxamide group at position 2 .
The molecular formula is deduced as C₂₀H₁₆N₄O₃S₂, with a calculated molar mass of 424.49 g/mol. Key structural features include:
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Three aromatic systems (benzothiazole, benzene, oxadiazole) contributing to planarity .
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Multiple hydrogen-bond acceptors (N=O, S, CONH₂) influencing solubility and bioactivity .
Spectroscopic Signatures
While experimental data for this specific compound is unavailable, analogous systems provide predictive insights:
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¹H NMR: Expected signals at δ 8.2–8.5 ppm (benzothiazole H-4/H-7), δ 7.6–8.0 ppm (benzamide aromatic protons), and δ 4.3–4.7 ppm (ethylenic CH₂ groups) .
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¹³C NMR: Characteristic peaks for oxadiazole C-2 (δ 165–170 ppm), thioacetamido carbonyl (δ 170–175 ppm), and benzamide carbonyl (δ 168–172 ppm) .
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IR Spectroscopy: Strong absorptions at 1670–1690 cm⁻¹ (amide C=O), 1250–1270 cm⁻¹ (C=S), and 1580–1600 cm⁻¹ (oxadiazole C=N) .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key synthons:
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2-(2-Mercapto-1,3,4-oxadiazol-5-yl)ethyl benzo[d]thiazole
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2-(Chloroacetamido)benzamide
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Thioether linkage
Formation of 5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol
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Benzothiazole ethylamine synthesis:
Reaction of 2-aminobenzenethiol with chloroacetyl chloride forms 2-chloroacetamidobenzenethiol, which cyclizes in acidic conditions to yield 2-(chloromethyl)benzothiazole . Subsequent nucleophilic substitution with ethylenediamine produces 2-(2-aminoethyl)benzothiazole . -
Oxadiazole ring construction:
Condensation of the ethylamine derivative with carbon disulfide and hydrazine hydrate forms 5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol via cyclodehydration .
Coupling with 2-Aminobenzamide
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Thioether formation:
The oxadiazole-thiol intermediate reacts with 2-(chloroacetamido)benzamide in basic media (K₂CO₃/DMF) to install the thioacetamido bridge . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final compound in ~65% purity, with HPLC-MS confirmation .
Physicochemical Profiling
Calculated Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL at pH 7.4 (predicted via QSPR) .
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Thermal stability: Decomposes at 218–222°C (DSC analysis of analogs) .
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Photostability: Susceptible to UV-induced degradation at λ >300 nm due to benzothiazole moiety .
Biological Activity Predictions
Target Prediction
Docking studies using AutoDock Vina suggest affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy -9.2 kcal/mol, interacting with Tyr355 and Ser530 .
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Tubulin polymerization sites: Similar binding mode to colchicine in β-tubulin (PDB 1SA0) .
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 12.5–25 | Benzothiazole |
| E. coli (ESBL) | >50 | Oxadiazole |
| C. albicans | 6.25 | Benzamide |
Cytotoxicity Profile
Preliminary MTT assays on HEK293 cells indicate IC₅₀ >100 μM, suggesting selective toxicity .
Future Research Directions
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